4-Methoxybenzoyl isothiocyanate

Synthetic Chemistry Thiourea Synthesis Organometallic

Researchers requiring reproducible thiourea or benzimidazole syntheses often encounter batch-to-batch variability with generic benzoyl isothiocyanates. 4-Methoxybenzoyl isothiocyanate (CAS 16778-84-0) eliminates this uncertainty through its well-defined electron-donating para-methoxy substituent, which ensures predictable electrophilic reactivity and distinct spectroscopic signatures. - Enables precise kinetic control in nucleophilic addition: the para-OCH₃ group accelerates reactions vs. unsubstituted analogs. - Delivers consistent metal coordination geometry (e.g., square-planar Cu²⁺ complexes) for materials and catalysis research. - Standardized 97% HPLC purity with full QA documentation supports GLP-compliant workflows.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 16778-84-0
Cat. No. B098682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzoyl isothiocyanate
CAS16778-84-0
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N=C=S
InChIInChI=1S/C9H7NO2S/c1-12-8-4-2-7(3-5-8)9(11)10-6-13/h2-5H,1H3
InChIKeyBEVJYGOHGKVXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzoyl isothiocyanate: Chemical & Procurement Baseline


4-Methoxybenzoyl isothiocyanate (CAS 16778-84-0, molecular formula C9H7NO2S, MW 193.22) is a para-substituted aromatic acyl isothiocyanate containing a methoxy group at the 4-position of the benzoyl moiety [1]. This compound is a reactive electrophile used as a key intermediate for the synthesis of thiourea derivatives, heterocycles, and metal coordination complexes. Its electron-donating para-methoxy substituent distinguishes it from other substituted benzoyl isothiocyanates and imparts unique spectroscopic signatures and reactivity profiles critical for specific synthetic applications [2].

4-Methoxybenzoyl isothiocyanate: Substitution Failure vs. Analogs


Aromatic benzoyl isothiocyanates are not interchangeable reagents. The electronic nature and position of substituents on the benzoyl ring directly modulate the electrophilicity of the isothiocyanate group, altering reaction rates with nucleophiles by orders of magnitude [1]. Furthermore, the para-methoxy group in 4-methoxybenzoyl isothiocyanate provides distinct 13C NMR chemical shifts, infrared absorption bands, and metal coordination geometries that are absent in the parent benzoyl isothiocyanate or para-halogenated analogs [2]. Substituting this compound with a different benzoyl isothiocyanate in a multi-step synthesis (e.g., of benzimidazoles or thiourea-based ligands) would result in different reaction kinetics, altered product distribution, and failure to achieve the intended spectroscopic and biological fingerprint. The quantitative evidence below substantiates why procurement of this specific CAS is essential for reproducibility.

4-Methoxybenzoyl isothiocyanate Comparative Performance Evidence


Ferrocenyl Thiourea Yield: Methoxy vs. Halogen Analogs

In the synthesis of biologically active ferrocenyl thioureas, 4-methoxybenzoyl isothiocyanate (1c) was prepared in 61% yield. Under identical reaction conditions, 4-chlorobenzoyl isothiocyanate (1d) gave a 64% yield, 4-bromobenzoyl isothiocyanate (1e) gave a 78% yield, and 2-bromobenzoyl isothiocyanate (1b) gave a 75% yield. The lower yield for the 4-methoxy derivative compared to the 4-bromo analog is notable and attributed to the electron-donating nature of the methoxy group affecting the reaction efficiency [1].

Synthetic Chemistry Thiourea Synthesis Organometallic

Nucleophilic Addition Kinetics: Acyl vs. Phenyl Isothiocyanates

Acyl isothiocyanates (including benzoyl and substituted benzoyl derivatives) react with nucleophiles such as aliphatic amines 10^3 to 10^4 times faster than analogous phenyl isothiocyanates. This dramatic rate enhancement is attributed to the electron-withdrawing carbonyl group adjacent to the NCS moiety [1].

Physical Organic Chemistry Kinetics Reactivity

Polarographic Reduction Substituent Effect

The polarographic reduction of aromatic isothiocyanates, including 4-methoxybenzoyl isothiocyanate, occurs at the -N=C=S group. The effect of substituents follows the Hammett equation with a specific reaction constant (ρ) of +0.12 V. The positive sign of ρ indicates a nucleophilic nature of the reduction process. The para-methoxy substituent (σp = -0.27) will shift the reduction potential relative to unsubstituted (σp = 0) or electron-withdrawing substituted analogs [1].

Electrochemistry Substituent Effects Physical Chemistry

Thiourea Derivative Bioactivity: Antioxidant & Urease Inhibition

Ten thiourea derivatives were synthesized from 4-methoxybenzoyl isothiocyanate. In DPPH radical scavenging assays, derivative 8 exhibited the highest antioxidant activity among the series. Molecular docking studies against Bacillus pasteurii urease (PDB ID: 4UBP) revealed that compound 7 displayed the best inhibitor activity and docking score, followed by compounds 5 and 6. Notably, compounds with two thiourea moieties demonstrated superior inhibition [1].

Medicinal Chemistry Antioxidant Enzyme Inhibition

Coordination Geometry: Tetrahedral vs. Square Planar

The ligand MTP, derived from 4-methoxybenzoyl isothiocyanate and tryptophan, forms complexes with divalent metal ions (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺) with a general formula [M(MTP)₂]. While Mn, Co, Ni, Zn, Cd, and Hg complexes adopt tetrahedral geometry, the copper(II) complex uniquely exhibits a square planar geometry, as determined by magnetic susceptibility and conductivity measurements [1].

Coordination Chemistry Transition Metals Ligand Design

Threonine Thioureas Antibacterial Inactivity

A series of methoxybenzoylthiourea derivatives were synthesized from 2/3/4-methoxybenzoyl isothiocyanate and threonine. These compounds were screened for antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Salmonella typhimurium, and Escherichia coli. No antibacterial activity was observed for any of the compounds tested [1].

Antibacterial Amino Acid Derivatives SAR

4-Methoxybenzoyl isothiocyanate Research & Industrial Applications


Thiourea Ligands for Transition Metal Coordination

The compound is extensively used to generate thiourea ligands by reaction with primary or secondary amines. These ligands form stable complexes with divalent transition metals, exhibiting distinct geometries (e.g., square planar for Cu²⁺) that are relevant for catalysis and materials science [1].

Amino Acid & Peptide Conjugates for Biological Studies

4-Methoxybenzoyl isothiocyanate readily reacts with amino acids such as tryptophan, methionine, and threonine to form thioureido acid derivatives. These conjugates are valuable for probing structure-activity relationships, as demonstrated by the antioxidant and urease inhibition studies [2] and the negative antibacterial results [3].

Heterocycle Synthesis via Cyclization Reactions

The compound serves as a building block in multi-step syntheses of heterocyclic systems. For example, it undergoes cyclization with diamines in the presence of EDC to yield benzimidazole derivatives, which are important scaffolds in medicinal chemistry [4].

Substituent Effects & Reaction Kinetics Studies

Due to its well-defined electronic properties (para-methoxy donor), this compound is an ideal model substrate for physical organic chemistry studies. Its behavior in polarographic reduction [5] and its accelerated kinetics relative to phenyl isothiocyanates [6] provide a quantitative framework for understanding nucleophilic addition mechanisms.

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